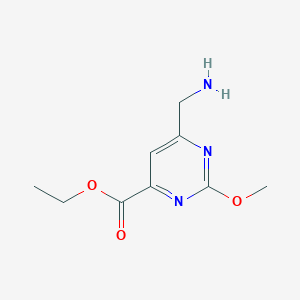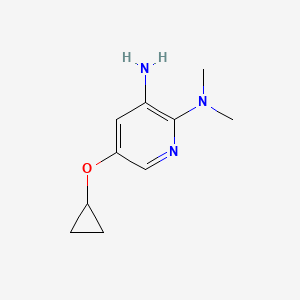
(2R,4S)-2-Amino-5,5-dimethyl-1,4-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes two chiral centers at positions 2 and 4. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound using a chiral reducing agent. For example, the reduction of a ketone precursor with a chiral borane complex can yield the desired diol with high enantioselectivity .
Industrial Production Methods
Industrial production of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield more reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Mécanisme D'action
The mechanism by which (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the compound within a biological or chemical system. The compound’s chiral centers play a crucial role in these interactions, influencing the overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-2-Amino-5,5-dimethylhexane-1,4-diol: This enantiomer has the opposite configuration at both chiral centers and may exhibit different biological activities.
(2R,4R)-2-Amino-5,5-dimethylhexane-1,4-diol: This diastereomer has the same configuration at one chiral center but differs at the other, leading to different chemical and physical properties
Uniqueness
The uniqueness of (2R,4S)-2-Amino-5,5-dimethylhexane-1,4-diol lies in its specific stereochemistry, which can result in distinct interactions with biological molecules and catalysts. This makes it a valuable compound for research and industrial applications where stereochemical precision is crucial .
Propriétés
Formule moléculaire |
C8H19NO2 |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(2R,4S)-2-amino-5,5-dimethylhexane-1,4-diol |
InChI |
InChI=1S/C8H19NO2/c1-8(2,3)7(11)4-6(9)5-10/h6-7,10-11H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
GRCRCCUSCPIVLC-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)(C)[C@H](C[C@H](CO)N)O |
SMILES canonique |
CC(C)(C)C(CC(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


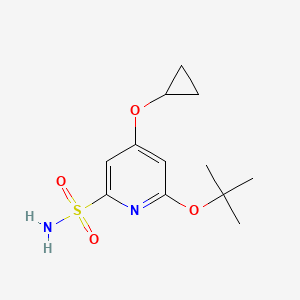
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
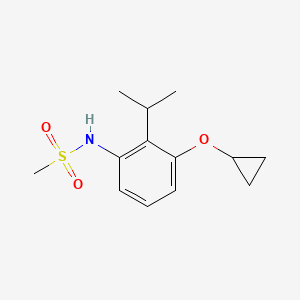

![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)

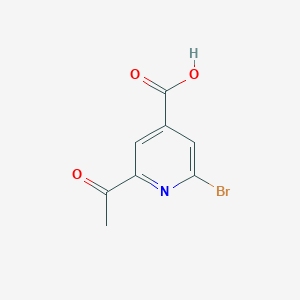
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
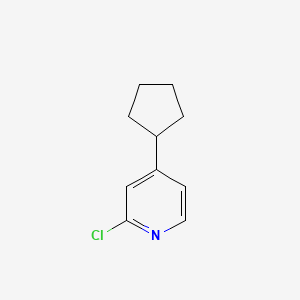
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
